

An In-depth Technical Guide to PEG3-methylamine Derivatives in Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PEG3-methylamine**

Cat. No.: **B1673966**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct chemical entities commonly referred to as "**PEG3-methylamine**," which serve as critical linkers in the development of advanced therapeutics. Due to the existing ambiguity in nomenclature, this document will clearly differentiate between the two compounds to ensure clarity and precision for research and development applications. The primary focus will be on their physicochemical properties, applications in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and detailed experimental protocols.

Compound Identification and Differentiation

It is crucial to distinguish between two separate molecules that are often generically labeled "**PEG3-methylamine**." Their distinct molecular weights and CAS numbers are fundamental for accurate sourcing and application.

Compound A: Hydroxy-**PEG3-methylamine**

- CAS Number: 90430-59-4[1][2][3][4]
- Systematic Name: 5,8,11-Trioxa-2-azatridecan-13-ol[1]
- Molecular Formula: C₉H₂₁NO₄[2][4][5]
- Molecular Weight: 207.27 g/mol [2][5]

Compound B: 2-(2-(methylamino)ethoxy)ethoxyethan-1-ol

- CAS Number: 282551-10-4[6]
- Molecular Formula: C₇H₁₇NO₃[6]
- Molecular Weight: 163.21 g/mol [6]

This guide will address both compounds, providing specific data and protocols for each.

Physicochemical and Handling Data

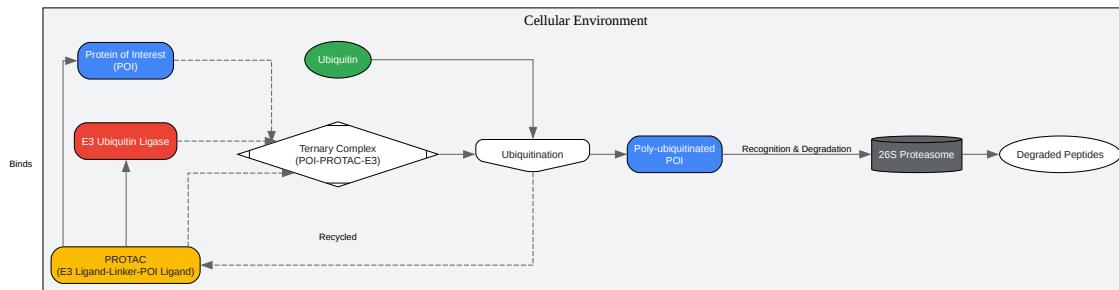
The following tables summarize the key quantitative data for both compounds, facilitating their use in experimental design.

Table 1: Physicochemical Properties of Hydroxy-PEG3-methylamine (CAS: 90430-59-4)

Property	Value	Source(s)
CAS Number	90430-59-4	[1][2][3][4]
Molecular Formula	C ₉ H ₂₁ NO ₄	[2][4][5]
Molecular Weight	207.27 g/mol	[2][5]
Appearance	Liquid	[1]
Purity	Typically ≥95%	[5]
Solubility	Soluble in Water, DMSO, DCM, DMF	[3][5]
Storage Conditions	-20°C, protect from light	[3][5]

Table 2: Physicochemical Properties of 2-(2-(methylamino)ethoxy)ethoxyethan-1-ol (CAS: 282551-10-4)

Property	Value	Source(s)
CAS Number	282551-10-4	[6]
Molecular Formula	C ₇ H ₁₇ NO ₃	[6]
Molecular Weight	163.21 g/mol	[6]
Appearance	Solid Powder	[6]
Purity	Typically ≥98%	[6]
Storage Conditions	Dry, dark, and at -20°C for long-term storage	[6]


Core Applications in Drug Development

Both **PEG3-methylamine** derivatives are primarily utilized as heterobifunctional linkers. Their polyethylene glycol (PEG) nature imparts hydrophilicity, which can enhance the solubility and cell permeability of the final conjugate molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[\[6\]](#)[\[7\]](#) These chimeric molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[\[6\]](#)[\[7\]](#)[\[8\]](#) **PEG3-methylamine** derivatives are frequently employed as this linker.[\[1\]](#)[\[6\]](#)[\[7\]](#)

The mechanism of action for a PROTAC is a catalytic process. A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase.[\[2\]](#)[\[8\]](#) This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[\[9\]](#)[\[10\]](#)[\[11\]](#) The PROTAC molecule is then released and can induce the degradation of another target protein molecule.[\[8\]](#)

[Click to download full resolution via product page](#)

PROTAC Catalytic Cycle

Antibody-Drug Conjugates (ADCs)

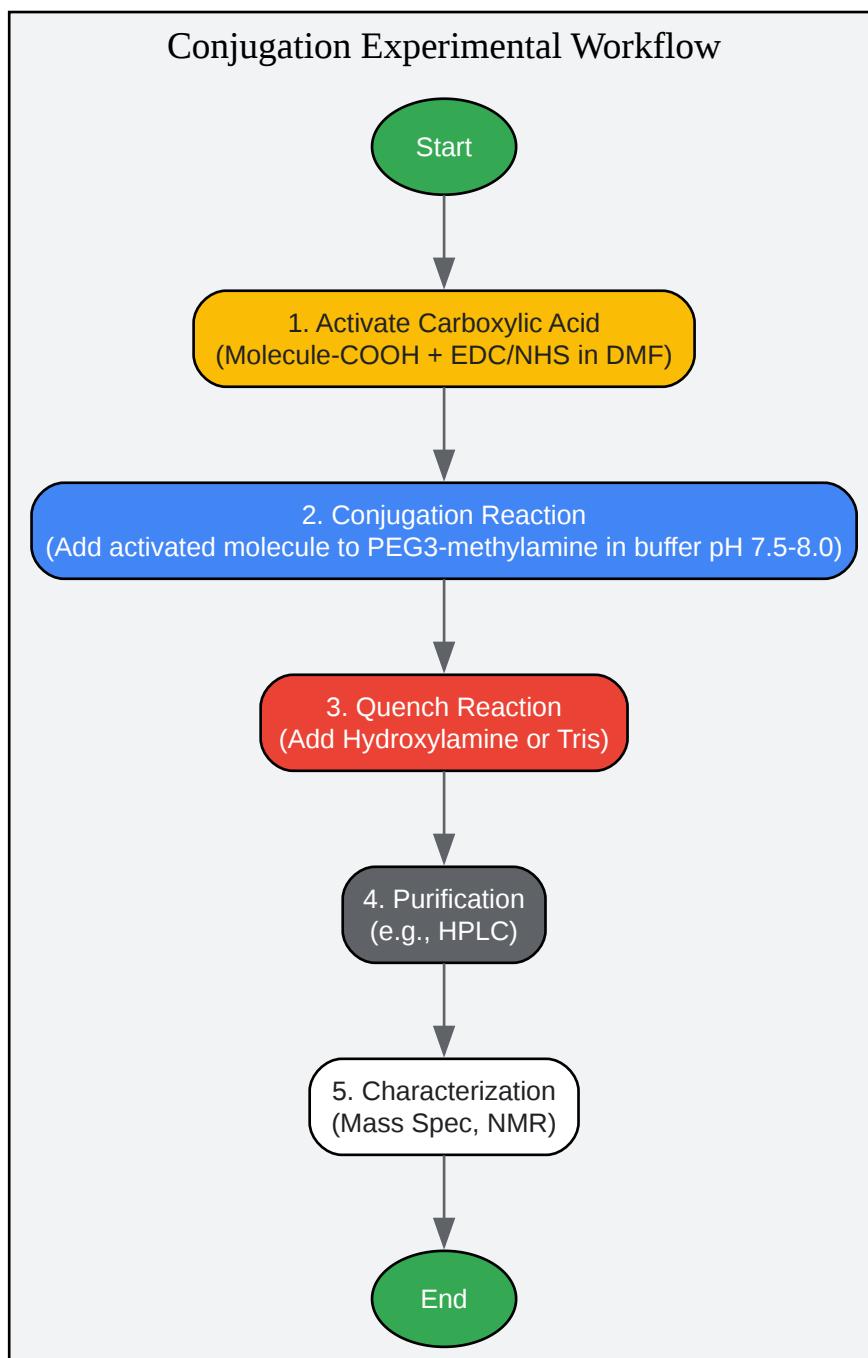
In ADCs, a potent cytotoxic agent is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a critical role in the stability and efficacy of the ADC. The hydrophilic PEG spacer of these linkers can improve the solubility and pharmacokinetic profile of the ADC.[5]

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific molecules and experimental setups.

General Protocol for Conjugation of a Carboxylic Acid to PEG3-methylamine Derivatives

This protocol is applicable for conjugating a molecule containing a carboxylic acid (e.g., a protein of interest ligand) to the methylamine group of either **PEG3-methylamine** derivative.


Materials:

- Molecule with a carboxylic acid (Molecule-COOH)
- Hydroxy-**PEG3-methylamine** (CAS 90430-59-4) or 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol (CAS 282551-10-4)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
- Quenching Solution (e.g., 1 M Hydroxylamine or Tris-HCl, pH 8.5)
- Purification system (e.g., HPLC)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve Molecule-COOH (1 equivalent) in anhydrous DMF or DMSO.
 - Add EDC (1.2 equivalents) and NHS (1.5 equivalents).
 - Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester.^[5]
- Conjugation Reaction:
 - In a separate vial, dissolve the **PEG3-methylamine** derivative (1.1 equivalents) in the reaction buffer.
 - Add the solution of the activated Molecule-COOH to the **PEG3-methylamine** solution.

- Adjust the pH of the reaction mixture to 7.5-8.0 to facilitate the nucleophilic attack of the amine.[5]
- Allow the reaction to proceed for 2-12 hours at room temperature with gentle stirring.[5]
- Quenching:
 - Add the quenching solution to consume any unreacted NHS-activated ester.[5]
- Purification:
 - Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC.
 - Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

[Click to download full resolution via product page](#)

Experimental Workflow for Conjugation

Synthesis of Hydroxy-PEG3-methylamine (CAS 90430-59-4) via Boc Deprotection

Hydroxy-**PEG3-methylamine** can be synthesized by the deprotection of its Boc-protected precursor.

Materials:

- Boc-NH-PEG3-OH
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

Procedure:

- Dissolve Boc-NH-PEG3-OH (1 equivalent) in anhydrous DCM.
- Cool the solution to 0°C in an ice bath.
- Slowly add TFA (e.g., 20-50% v/v) to the stirred solution.
- Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 2 hours).
- Carefully neutralize the reaction mixture by adding saturated NaHCO_3 solution until the pH is > 8.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure to yield Hydroxy-**PEG3-methylamine**.

Conclusion

The **PEG3-methylamine** derivatives, specifically Hydroxy-**PEG3-methylamine** (CAS 90430-59-4) and 2-(2-(methylamino)ethoxy)ethoxyethan-1-ol (CAS 282551-10-4), are versatile and valuable tools in modern drug development. Their utility as hydrophilic linkers in PROTACs and ADCs is well-established. A clear understanding of their distinct properties and the appropriate experimental protocols is essential for their successful application in the synthesis of novel therapeutics. Researchers are advised to verify the CAS number and molecular weight of their starting materials to ensure the use of the correct compound for their intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxy-PEG3-methylamine, 90430-59-4 | BroadPharm [broadpharm.com]
- 4. Hydroxy-PEG3-Methylamine - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to PEG3-methylamine Derivatives in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673966#peg3-methylamine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com